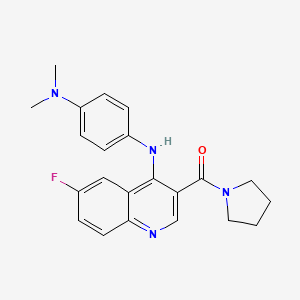

(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1359224-83-1

Cat. No.: VC4592545

Molecular Formula: C22H23FN4O

Molecular Weight: 378.451

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359224-83-1 |

|---|---|

| Molecular Formula | C22H23FN4O |

| Molecular Weight | 378.451 |

| IUPAC Name | [4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C22H23FN4O/c1-26(2)17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,25) |

| Standard InChI Key | YLGNTQBIONKYAH-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₂₂H₂₃FN₄O, with a molecular weight of 378.4 g/mol . Its structure features a quinoline core substituted at three positions:

-

Position 3: A pyrrolidin-1-yl methanone group.

-

Position 4: A 4-(dimethylamino)phenylamino moiety.

-

Position 6: A fluorine atom.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₃FN₄O | |

| Molecular Weight | 378.4 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar aprotic solvents |

The absence of experimental data for density, boiling point, and melting point highlights gaps in publicly available characterization studies. The fluorine atom at position 6 is expected to enhance lipid solubility and metabolic stability, while the dimethylamino group may contribute to basicity and hydrogen-bonding potential .

Synthesis and Functionalization

Synthetic Routes

The synthesis of this compound likely involves multi-step functionalization of a quinoline precursor. A plausible pathway includes:

-

Quinoline Core Formation: Utilization of the Skraup or Doebner-Miller reaction to construct the quinoline backbone .

-

Chlorination at Position 4: Introduction of a chlorine atom via electrophilic aromatic substitution.

-

Amination at Position 4: Nucleophilic aromatic substitution (SNAr) with 4-(dimethylamino)aniline to install the dimethylamino phenylamino group .

-

Fluorination at Position 6: Direct fluorination using a fluorinating agent such as Selectfluor®.

-

Pyrrolidine Methanone Installation: Coupling of pyrrolidine to the quinoline’s position 3 via a ketone linker, potentially using acyl chloride intermediates .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 without side reactions.

-

Stability of Intermediates: The dimethylamino group may undergo oxidation under harsh conditions, necessitating protective strategies .

-

Purification: High polarity of the final product could complicate isolation via standard chromatographic methods .

Pharmacological Activity and Mechanisms

While direct studies on this compound are scarce, structurally analogous quinoline derivatives exhibit diverse biological activities:

Kinase Inhibition

Quinoline-based compounds frequently target kinase enzymes. For instance, aminopyrimidine-quinoline hybrids demonstrate inhibition of casein kinase 1 (CK1) and CK2, which are implicated in cancer and neurodegenerative diseases . The dimethylamino and pyrrolidine groups in this compound may facilitate hydrogen bonding with kinase ATP-binding pockets .

Central Nervous System (CNS) Targeting

Ligands for neuropeptide receptors (e.g., orexin-1) often incorporate quinoline scaffolds with pyrrolidine substituents . The dimethylamino group’s basicity could enhance blood-brain barrier penetration, positioning this compound as a candidate for CNS drug development .

Challenges and Future Directions

-

Synthetic Optimization: Developing scalable routes with higher yields and fewer purification steps.

-

Biological Profiling: Prioritizing in vitro assays for kinase inhibition, antimicrobial activity, and cytotoxicity.

-

ADME Studies: Assessing pharmacokinetic properties, including bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume